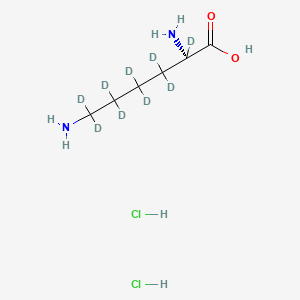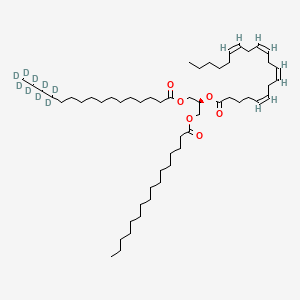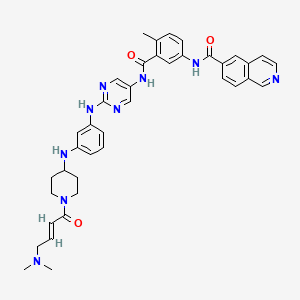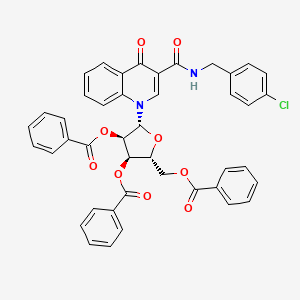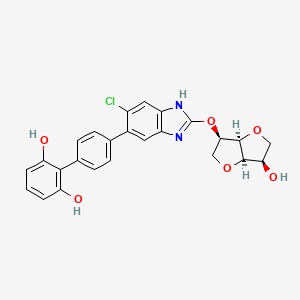
AMPK activator 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPK activator 8 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Due to its significant impact on metabolism, this compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
AMPK activator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
AMPK activator 8 has a wide range of scientific research applications across various fields:
Mécanisme D'action
AMPK activator 8 exerts its effects by directly binding to the AMPK complex, leading to a conformational change that enhances its activity. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the AMPK α-subunit. The activated AMPK then modulates various metabolic pathways by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are known to activate AMPK, including metformin, phenformin, and oligomycin. These compounds either increase intracellular AMP levels or directly bind to the AMPK complex to induce activation .
Uniqueness of AMPK Activator 8
This compound is unique due to its high specificity and potency in activating AMPK. Unlike other activators, it directly binds to the AMPK complex and induces a conformational change, leading to robust activation. This specificity makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C25H21ClN2O6 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
Clé InChI |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
SMILES isomérique |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
SMILES canonique |
C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


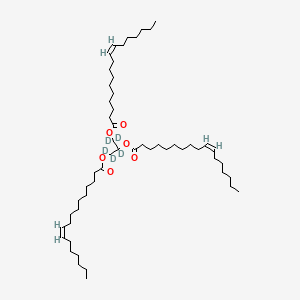
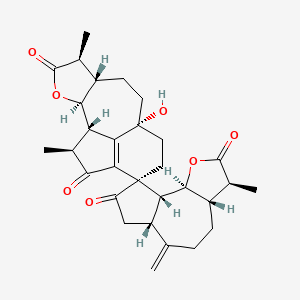


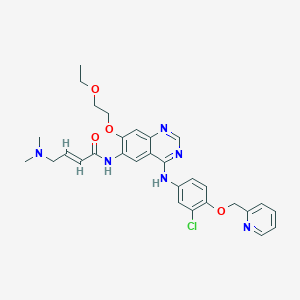
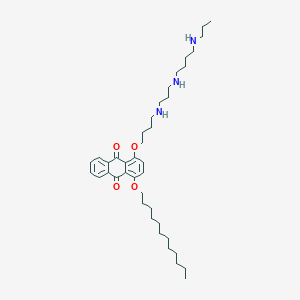
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
